molecular formula C37H42Cl2N4O2Sn B610562 C37H42Cl2N4O2Sn CAS No. 284041-10-7

C37H42Cl2N4O2Sn

Cat. No. B610562
M. Wt: 764.37
InChI Key: MSEVUQJXHVRVMJ-HQTZEDFWSA-M
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Description

Chemical Reactions Analysis

Rostaporfin, upon exposure to a light source, absorbs light and forms an extended high energy conformational state. This leads to the production of high quantum yields of singlet oxygen, which have local cytotoxic effects. The exact chemical reactions involved in this process are not specified in the search results.

Scientific Research Applications

1. Nanotechnology and Material Science

Research into nanotechnology and material science has greatly advanced, with applications in various fields such as electronics, where discoveries of new semiconducting materials have evolved technology significantly (Cushing, Kolesnichenko, & O'connor, 2004). Moreover, graphitic carbon nitride (g-C3N4) has emerged as a new research hotspot in solar energy conversion and environmental remediation, thanks to its appealing electronic band structure and high physicochemical stability (Ong et al., 2016).

2. Catalysis and Chemical Reactions

Organic chemical reactions in supercritical water, which behave like many organic solvents, are gaining attention for green chemistry applications. This method is seen as an environmentally friendly alternative for chemical processes (Savage, 1999). Additionally, the synthesis of nanoparticles has profound implications in catalysis, as demonstrated by the development of ruthenium-catalyzed alkyne annulations via C-H/Het-H bond functionalizations (Ackermann, 2014).

3. Environmental Applications

Graphitic carbon nitride materials like g-C3N4 are increasingly used in fuel cells and photocatalysis. These applications include environmental protection, energy conversion, and storage (Zheng et al., 2012). Moreover, nanotechnology applications in agriculture, such as using nano-silicon dioxide to mitigate the effects of salt stress on plants, are emerging, showing the potential of nanoparticles in enhancing plant resistance to environmental stresses (Siddiqui et al., 2014).

4. Sensing and Imaging

Research on carbon-dots (C-dots) based fluorescent sensors has opened new avenues for the detection of metal ions and anions. These sensor systems are notable for their selectivity and sensitivity, and their ability to be used in various logic gate implementations at the molecular level (Dhenadhayalan & Lin, 2015).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties, as well as how it is handled and used . Specific safety and hazard information for Rostaporfin is not available in the search results.

properties

IUPAC Name

ethyl (3R,25R)-23,23-dichloro-3,9,14,19-tetraethyl-8,13,18,25-tetramethyl-1,24,26,27-tetraza-23-stannaheptacyclo[10.10.2.13,22.17,10.117,20.02,6.015,24]heptacosa-2(6),4,7(27),8,10,12,14,16,18,20(26),21-undecaene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;+4/p-3/t22-,37+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTOGTBIQBEIBZ-RHJKTMSGSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)[C@@H]([C@]6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42Cl2N4O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rostaporfin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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